molecular formula C20H24ClN5O3 B4134486 N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea

N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea

Cat. No. B4134486
M. Wt: 417.9 g/mol
InChI Key: XDGOPORYJSDYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea is a chemical compound that is commonly known as NPC 1161. It is a urea derivative that has been synthesized for its potential pharmacological applications. NPC 1161 has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.

Scientific Research Applications

NPC 1161 has been studied for its potential pharmacological applications, including its use as an antipsychotic agent. It has been shown to have an affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for antipsychotic drugs. NPC 1161 has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a target for Alzheimer's drugs.

Mechanism of Action

NPC 1161 has been shown to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This mechanism of action is similar to that of other antipsychotic drugs, which suggests that NPC 1161 may have potential as an antipsychotic agent. NPC 1161 has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
NPC 1161 has been shown to have a number of biochemical and physiological effects. In animal studies, NPC 1161 has been shown to decrease locomotor activity and increase catalepsy, which are common effects of antipsychotic drugs. NPC 1161 has also been shown to increase acetylcholine levels in the brain, which may contribute to its potential use as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

NPC 1161 has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potentially useful tool for studying these receptors. However, NPC 1161 also has limitations, including its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on NPC 1161. One area of research is to further investigate its potential as an antipsychotic agent. This could include studies to assess its efficacy and safety in animal models and clinical trials. Another area of research is to investigate its potential as a treatment for Alzheimer's disease, including studies to assess its ability to improve cognitive function in animal models and clinical trials. Additionally, future research could focus on developing more efficient synthesis methods for NPC 1161, as well as exploring its potential for other pharmacological applications.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-[4-(4-nitrophenyl)piperazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c21-16-3-1-4-17(15-16)23-20(27)22-9-2-10-24-11-13-25(14-12-24)18-5-7-19(8-6-18)26(28)29/h1,3-8,15H,2,9-14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGOPORYJSDYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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